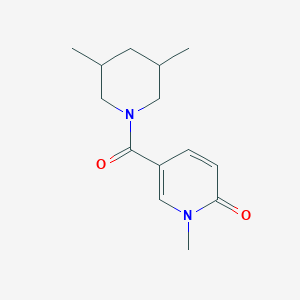
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a small molecule that has gained attention for its potential use in cancer treatment. This molecule was first discovered in the 1980s and has since undergone extensive research to understand its mechanism of action and potential applications.
Mecanismo De Acción
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one works by activating the STING pathway, which is involved in the immune response to viral infections. When 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is administered to cancer cells, it activates the STING pathway, leading to the production of interferons and other immune system molecules. These molecules then trigger an immune response that targets and destroys cancer cells.
Biochemical and Physiological Effects:
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered to cells in vitro or to animals in vivo. However, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations as well. It has a short half-life in the body, meaning it must be administered frequently to maintain therapeutic levels. Additionally, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have some toxicity in animal studies, which could limit its use in humans.
Direcciones Futuras
There are several potential future directions for research on 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one may also have potential for use in other diseases that involve immune system dysfunction, such as autoimmune disorders. Further research is needed to fully understand the potential applications of 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and to develop safe and effective treatments based on this molecule.
Métodos De Síntesis
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with various reagents. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to induce a strong immune response in tumors, leading to the destruction of cancer cells. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that supply tumors with nutrients.
Propiedades
IUPAC Name |
5-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-16(7-10)14(18)12-4-5-13(17)15(3)9-12/h4-5,9-11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKFJBJFDKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)
![(3-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7571715.png)

![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)

![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)